3-(Aminooxy)-5-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminooxy)-5-fluorobenzonitrile, commonly known as AFBO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AFBO is a derivative of benzonitrile and is considered to be a highly reactive compound due to the presence of the aminooxy and fluorine groups.
Wirkmechanismus
AFBO is a highly reactive compound that can undergo various chemical reactions within biological systems. AFBO is capable of forming adducts with DNA, RNA, and proteins, leading to structural changes and functional alterations. AFBO can also undergo redox reactions, leading to the generation of reactive oxygen species and oxidative stress.
Biochemical and Physiological Effects:
AFBO has been shown to induce DNA damage, protein modification, and enzyme inhibition. AFBO-induced DNA damage can lead to genetic mutations and cancer. AFBO-induced protein modification can lead to changes in protein structure and function, potentially leading to disease. AFBO-induced enzyme inhibition can lead to altered metabolic pathways and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
AFBO is a potent tool for studying DNA damage, protein modification, and enzyme inhibition. However, AFBO is also highly reactive and can undergo various chemical reactions within biological systems, making it difficult to control experimental conditions. Additionally, AFBO can be toxic to cells and organisms, limiting its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for AFBO research, including the development of new synthetic methods, the identification of new AFBO targets, and the development of AFBO-based therapies. Additionally, AFBO research could lead to a better understanding of the mechanisms underlying DNA damage, protein modification, and enzyme inhibition, potentially leading to the development of new treatments for various diseases.
Synthesemethoden
AFBO can be synthesized through a multi-step process involving the reaction of benzonitrile with hydroxylamine-O-sulfonic acid, followed by the addition of potassium fluoride and 5-fluoro-2-nitrobenzoyl chloride. The resulting compound is then treated with sodium borohydride to yield AFBO.
Wissenschaftliche Forschungsanwendungen
AFBO has been used in various scientific research applications, including the study of DNA damage, protein modification, and enzyme inhibition. AFBO is a potent mutagen and has been shown to induce DNA adduct formation, which can lead to genetic mutations and cancer. AFBO has also been used as a tool to study protein modification, particularly in the context of oxidative stress. Additionally, AFBO has been shown to inhibit the activity of various enzymes, including cytochrome P450 and acetylcholinesterase.
Eigenschaften
CAS-Nummer |
197588-22-0 |
---|---|
Produktname |
3-(Aminooxy)-5-fluorobenzonitrile |
Molekularformel |
C7H5FN2O |
Molekulargewicht |
152.13 g/mol |
IUPAC-Name |
3-aminooxy-5-fluorobenzonitrile |
InChI |
InChI=1S/C7H5FN2O/c8-6-1-5(4-9)2-7(3-6)11-10/h1-3H,10H2 |
InChI-Schlüssel |
UQBROGHYJRVKML-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1ON)F)C#N |
Kanonische SMILES |
C1=C(C=C(C=C1ON)F)C#N |
Synonyme |
Benzonitrile, 3-(aminooxy)-5-fluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.